Ethyl 3-Bromo-4-chloroindole-1-carboxylate
Overview
Description
Ethyl 3-Bromo-4-chloroindole-1-carboxylate is a chemical compound with the molecular formula C11H9BrClNO2 . It has a molecular weight of 302.55 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with bromine and chlorine atoms at the 3rd and 4th positions, respectively . The indole ring is also substituted with an ethyl carboxylate group at the 1st position .Physical and Chemical Properties Analysis
This compound is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the papers retrieved.Scientific Research Applications
Synthesis and Chemical Transformations : Ethyl 3-Bromo-4-chloroindole-1-carboxylate and similar compounds are often used as intermediates in the synthesis of complex organic compounds. For instance, they undergo various chemical transformations, including halogenation and rearrangement under specific conditions, to form different organic structures (Acheson, Prince, & Procter, 1979).
Catalytic Applications : These compounds may also be involved in catalytic processes. For example, certain indole derivatives have been used as catalysts in the synthesis of polyhydroquinoline derivatives (Khaligh, 2014).
Synthesis of Pharmacologically Active Compounds : Compounds like this compound can be key intermediates in the synthesis of pharmacologically active molecules. For instance, some derivatives are used in the synthesis of insecticides (Zhi-li, 2007).
Mechanistic Studies in Organic Chemistry : These compounds are often used in mechanistic studies to understand complex reactions in organic chemistry. For example, studies on amide formation in aqueous media using related compounds can provide insights into bioconjugation processes (Nakajima & Ikada, 1995).
Material Science and Optical Applications : Some derivatives of this compound have been studied for their potential use in optical materials due to their non-linear optical properties (Chandrakantha et al., 2013).
Safety and Hazards
Ethyl 3-Bromo-4-chloroindole-1-carboxylate should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Properties
IUPAC Name |
ethyl 3-bromo-4-chloroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)14-6-7(12)10-8(13)4-3-5-9(10)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAGQMWNCBEVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(C2=C1C=CC=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375064-58-6 | |
Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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